molecular formula C6H8BrN3O B2777539 3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine CAS No. 1782346-41-1

3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine

Cat. No.: B2777539
CAS No.: 1782346-41-1
M. Wt: 218.054
InChI Key: WLNSMVZKTJRJBL-UHFFFAOYSA-N
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Description

“3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine” is a chemical compound with the CAS Number: 1782346-41-1 . It has a molecular weight of 218.05 . It is usually in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C6H8BrN3O/c7-6-9-8-5-1-3-11-4-2-10(5)6/h1-4H2 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 218.05 , and it is typically in powder form . It is stored at 4 degrees Celsius .

Scientific Research Applications

Synthesis and Chemical Properties

  • Versatile Precursors for Novel Compounds : Bis(α-bromo ketones) have been used as precursors for synthesizing novel bis(triazolo[3,4-b][1,3,4]thiadiazines) and bis(triazino[3,4-b][1,3,4]thiadiazines), demonstrating the versatility of bromo-substituted compounds in creating heterocyclic derivatives with potential for further functionalization (Shaaban & Elwahy, 2012).

  • Ring Rearrangement and Diversification : The synthesis of 8-bromo-7-chloro[1,2,4]triazolo[4,3-c]pyrimidines and their conversion to [1,5-c] analogues via ring rearrangement highlights the potential for structural diversification through halogen-mediated reactions. These compounds serve as versatile intermediates for further chemical modifications (Tang et al., 2014).

Biological Applications

  • Antimicrobial Activity : Certain derivatives, like 1,2,4-triazolo[3,4-b]-1,3,4-thiadiazines, have shown potential antimicrobial activity, suggesting the utility of bromo-substituted heterocycles in developing new antimicrobial agents (Taha, 2008).

  • Anticonvulsant Activity : The design and synthesis of 10-alkoxy-5, 6-dihydro-triazolo[4,3-d]benzo[f][1,4]oxazepine derivatives have been explored for their anticonvulsant activities, indicating the potential use of these compounds in developing new treatments for epilepsy (Deng et al., 2010).

Molecular Modeling and Theoretical Studies

  • Electronic Structure Analysis : Investigations into the electronic structure of 1,3-thiazolo[2,3-c][1,2,4]triazole derivatives have provided insights into their aromaticity and molecular orbitals, aiding in the understanding of their chemical behavior and potential interactions with biological targets (Fizer et al., 2022).

Safety and Hazards

The safety information for “3-bromo-5H,6H,8H,9H-[1,2,4]triazolo[4,3-d][1,4]oxazepine” includes several hazard statements: H302, H312, H315, H319, H332, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Properties

IUPAC Name

3-bromo-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]oxazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrN3O/c7-6-9-8-5-1-3-11-4-2-10(5)6/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLNSMVZKTJRJBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN2C1=NN=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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